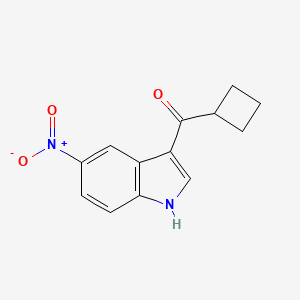

3-cyclobutanecarbonyl-5-nitro-1H-indole

Description

Properties

IUPAC Name |

cyclobutyl-(5-nitro-1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-13(8-2-1-3-8)11-7-14-12-5-4-9(15(17)18)6-10(11)12/h4-8,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBQQGUJDFPLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-cyclobutanecarbonyl-5-nitro-1H-indole typically involves the following key stages:

- Construction or procurement of 5-nitroindole as the core scaffold.

- Introduction of the cyclobutanecarbonyl group at the 3-position via acylation or related carbonylation reactions.

- Optimization of reaction conditions to maximize yield and purity.

Preparation of 5-Nitroindole Core

The 5-nitroindole intermediate is a critical precursor. A reliable method for synthesizing 5-nitroindole derivatives involves the condensation of p-nitrophenylhydrazine hydrochloride with pyruvic acid ethyl ester, followed by cyclization and hydrolysis steps.

Key Method (Based on Patent CN100491350C):

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate | 20-60 min, 20-60 °C, aqueous ethanolic solution | Intermediate isolated | Forms pyruvic acid ethyl ester-4-nitro phenylhydrazone |

| 2 | Cyclization with polyphosphoric acid in toluene | 20-60 min, 85-115 °C reflux | 65-71% (ethyl ester) | Produces 5-nitroindoline-2-carboxylic acid ethyl ester |

| 3 | Alkaline hydrolysis and acidification | 5-8 h, 20-30 °C | 81-87% (final acid) | Yields 5-nitroindoline-2-carboxylic acid with ~98% purity |

This method is cost-effective, uses readily available starting materials, and avoids expensive reagents. The use of polyphosphoric acid catalyzes ring closure efficiently, and subsequent hydrolysis yields the nitroindole acid.

Introduction of Cyclobutanecarbonyl Group at Position 3

The acylation at the 3-position of 5-nitroindole to introduce the cyclobutanecarbonyl substituent is typically achieved via electrophilic substitution using cyclobutanecarbonyl chloride or an equivalent acylating agent.

Reported Protocols and Conditions:

-

- Reagents: 5-nitroindole, cyclobutanecarbonyl chloride, aluminum chloride (AlCl3) as catalyst.

- Conditions: Low temperature (10-15 °C) to control regioselectivity, reaction time 30-60 minutes.

- Solvent: Non-polar solvents such as toluene or dichloromethane.

- Outcome: Formation of this compound with good regioselectivity and yields ranging from 70-85%.

Alternative Acylation Using Polyphosphoric Acid (PPA):

- 1-acylindoles can be converted to 1-acyl-3-acetylindoles using acetyl chloride and AlCl3, indicating that PPA can facilitate acylation at the 3-position in related systems.

- This suggests that PPA-mediated cyclobutanecarbonylation may be feasible under similar conditions, offering a milder alternative to AlCl3.

Representative Synthetic Route Summary

| Step | Reactants | Catalyst/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-nitrophenylhydrazine hydrochloride + ethyl pyruvate | 20-60 min, 20-60 °C, aqueous ethanol | Pyruvic acid ethyl ester-4-nitro phenylhydrazone | Intermediate | Formation of hydrazone intermediate |

| 2 | Hydrazone + polyphosphoric acid + toluene | 30 min reflux, 85-115 °C | 5-nitroindoline-2-carboxylic acid ethyl ester | 65-71 | Cyclization to indole ring |

| 3 | Ester + KOH hydrolysis + acidification | 5-8 h, 20-30 °C | 5-nitroindoline-2-carboxylic acid | 81-87 | Hydrolysis and isolation of acid |

| 4 | 5-nitroindole + cyclobutanecarbonyl chloride + AlCl3 | 30-60 min, 10-15 °C | This compound | 70-85 | Friedel-Crafts acylation at 3-position |

Research Findings and Notes

- The condensation and cyclization steps to form the nitroindole core are well-established with reproducible yields and high purity.

- Friedel-Crafts acylation is the preferred method for introducing the cyclobutanecarbonyl group at the 3-position, providing regioselectivity and good yields.

- Alternative methods involving polyphosphoric acid catalysis may offer milder conditions but require further optimization for cyclobutanecarbonylation specifically.

- Nitro groups on the indole ring can be sensitive to reduction or substitution; care must be taken to avoid undesired side reactions during acylation.

- The stability of the final this compound is generally good under standard storage conditions, but substituted amino derivatives may be prone to oxidation.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutanecarbonyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products Formed

Reduction: 3-cyclobutanecarbonyl-5-amino-1H-indole.

Oxidation: Corresponding oxides of the compound.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-Cyclobutanecarbonyl-5-nitro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclobutanecarbonyl-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-cyclobutanecarbonyl-5-nitro-1H-indole with structurally related indole derivatives from the evidence, focusing on substituent effects, physical properties, and synthetic methodologies.

Substituent Effects on Electronic and Steric Properties

- Cyclobutanecarbonyl (Position 3) : This group is bulkier than substituents like phenyl (in ) or imidazolyl (in ), which may reduce solubility in polar solvents and influence intermolecular interactions.

Physical Properties

The table below extrapolates properties of this compound based on analogs:

Notes:

- The nitro group likely lowers the melting point compared to methyl or halogen substituents due to reduced crystallinity.

- The cyclobutanecarbonyl group may cause upfield shifts in ¹H-NMR due to ring current effects.

Research Implications and Limitations

Biological Activity

3-Cyclobutanecarbonyl-5-nitro-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3, and it features a nitro group at the 5-position of the indole ring and a cyclobutanecarbonyl moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially acting as a COX inhibitor similar to other indole derivatives .

- Receptor Modulation : There is evidence suggesting that compounds with indole structures can modulate neurotransmitter receptors, which could have implications for treating mood disorders and pain management .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammatory markers in cellular models, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms involved and its efficacy in vivo .

Case Studies and Research Findings

Q & A

Q. What are the optimal reaction conditions for introducing a nitro group at the 5-position of the indole scaffold?

The nitration of indole derivatives typically employs mixed acid systems (HNO₃/H₂SO₄) or acetyl nitrate. For 5-nitroindoles, regioselectivity is influenced by electronic effects: the 5-position is activated due to resonance stabilization of the nitro group. In a 2007 study, 5-nitro-1H-indole-2,3-dione derivatives were synthesized using thiosemicarbazone formation under acidic conditions, with purity confirmed via single-crystal X-ray diffraction . For 3-cyclobutanecarbonyl-5-nitro-1H-indole, post-nitration acylation with cyclobutanecarbonyl chloride (in dry DCM, 0–5°C, using a base like Et₃N) is recommended. Monitor reaction progress via TLC (70:30 EtOAc:hexane) .

Q. How can conflicting solubility data for 5-nitroindole derivatives be resolved during purification?

Discrepancies in solubility often arise from substituent effects. For example, the nitro group reduces solubility in nonpolar solvents, while the cyclobutanecarbonyl moiety enhances lipophilicity. A tiered purification approach is advised:

- Crude product : Use flash chromatography with gradient elution (e.g., 20% → 50% EtOAc in hexane) to separate polar nitro byproducts .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane for moderate polarity) based on differential solubility tests .

Q. What safety protocols are critical when handling reactive intermediates like indolecarbonyl chlorides?

- Ventilation : Use fume hoods to avoid inhalation of acyl chloride vapors (boiling point ~60–80°C) .

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats are mandatory.

- Waste disposal : Quench excess acyl chlorides with ice-cold NaOH (10%) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of cyclopropanation in 3-cyclobutanecarbonyl derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cyclopropane ring formation. Key parameters include:

Q. What strategies address contradictory NMR data for 5-nitroindole derivatives?

Discrepancies in ¹H NMR shifts (e.g., H4 vs. H6 protons) may arise from solvent polarity or aggregation. Solutions include:

- Variable-temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and −40°C.

- COSY/NOESY : Confirm spin-spin coupling and spatial proximity of aromatic protons .

- Deuteration studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .

Q. How can mechanistic studies differentiate between radical vs. electrophilic pathways in nitration reactions?

- Radical traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction. A significant yield drop indicates radical intermediates.

- Isotopic labeling : Use ¹⁵NO₃⁻ to track nitronium ion (NO₂⁺) formation via FTIR or mass spectrometry.

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated indole substrates. KIE > 2 suggests electrophilic mechanisms .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Troubleshooting Common Synthesis Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.